Tricyclic cyclosporin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

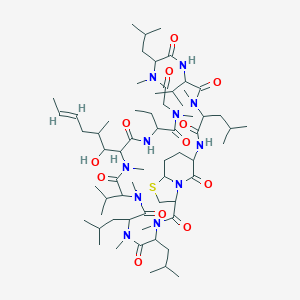

Cyclosporine A is a cyclic undecapeptide with a variety of biological activities including immunosuppressive, anti-inflammatory, antifungal, and antiparasitic properties . It is an extremely powerful immunosuppressant and is approved for use in organ transplantation to prevent graft rejection .

Synthesis Analysis

Cyclosporine A can be synthesized chemically using N-methylated peptides via a series of isonitrile coupling reactions . The synthesis process involves selective N-hydroxyalkylation of the residues Val5 and D-Ala8 . The N-substitution significantly improved compound cell-permeability and markedly diminished CaN inhibition by the binary CsA analog/CypA complex .Molecular Structure Analysis

The structure of Cyclosporine A has been investigated at the single molecule level . Its adsorption on Cu (111) under ultra-high vacuum is characterized with scanning tunnelling microscopy (STM) and density functional theory .Chemical Reactions Analysis

At least 40 different reactions steps are catalyzed by the cyclosporine synthetase which includes 11 aminoadenylation reactions, 11 transthiolation reaction, 7 N-methylation reactions, 10 elongation reactions, and final cyclization reaction .Physical And Chemical Properties Analysis

Cyclosporine A is a neutral, lipophilic, cyclic undecapeptide with a molecular weight of 1202 g/mol . It has seven N-methylated peptide bonds .Safety And Hazards

Direcciones Futuras

The future aspects of Cyclosporine A may focus on the use of synthetic modification of cyclosporine which not only addresses the poor solubility but also takes care of GIT enzyme degradation . Additionally, cyclosporine A has shown promise in the treatment of traumatic brain injury and recurrent pregnancy loss , which may inspire some novel transfer failure therapies in the future .

Propiedades

IUPAC Name |

16-ethyl-13-[(E)-1-hydroxy-2-methylhex-4-enyl]-3,6,9,12,18,21,27-heptamethyl-4,7,22,28-tetrakis(2-methylpropyl)-10,25-di(propan-2-yl)-35-thia-3,6,9,12,15,18,21,24,27,30,37-undecazatricyclo[29.5.2.034,37]octatriacontane-2,5,8,11,14,17,20,23,26,29,38-undecone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H111N11O12S/c1-23-25-26-41(15)54(77)53-57(80)65-42(24-2)58(81)68(16)33-49(76)69(17)44(29-35(3)4)56(79)67-51(39(11)12)63(86)70(18)45(30-36(5)6)55(78)66-43-27-28-50-75(59(43)82)48(34-88-50)62(85)72(20)46(31-37(7)8)60(83)71(19)47(32-38(9)10)61(84)73(21)52(40(13)14)64(87)74(53)22/h23,25,35-48,50-54,77H,24,26-34H2,1-22H3,(H,65,80)(H,66,78)(H,67,79)/b25-23+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVQWTITGAVGIC-WJTDDFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2CCC3N(C2=O)C(CS3)C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2CCC3N(C2=O)C(CS3)C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H111N11O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1258.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tricyclic cyclosporin A | |

CAS RN |

153475-57-1 |

Source

|

| Record name | Tricyclic cyclosporin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153475571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)

![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)

![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)